

An In-Depth Technical Guide to the Structure and Bonding of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylenepiperidine

Cat. No.: B3104435

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenepiperidine is a pivotal heterocyclic compound, serving as a key building block in the synthesis of various pharmaceutical agents, most notably the antifungal drug Eflaconazole.[1][2] A thorough understanding of its structural and bonding characteristics is paramount for optimizing synthetic routes, predicting reactivity, and designing novel derivatives with enhanced therapeutic properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key spectroscopic features of **4-methylenepiperidine**, supplemented with detailed experimental and computational data.

Molecular Structure and Bonding

4-Methylenepiperidine possesses the chemical formula C₆H₁₁N and a molecular weight of 97.16 g/mol .[3] Its structure consists of a six-membered piperidine ring with an exocyclic double bond at the C4 position. The hydrochloride salt is also a common and stable form of this compound.[2]

Hybridization and Geometry

The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the carbon atoms of the ring are sp³ hybridized, exhibiting tetrahedral geometry with bond angles approximating 109.5°. The

nitrogen atom is also sp^3 hybridized, with one of its hybrid orbitals occupied by a lone pair of electrons.

The exocyclic methylene group features two sp^2 hybridized carbon atoms. The C4 atom of the piperidine ring and the exocyclic carbon atom form a double bond (C=C), with a planar geometry around this bond. The hydrogen atoms attached to the exocyclic carbon are also in the same plane.

Bond Lengths and Angles

While experimental crystal structure data for **4-methylenepiperidine** is not readily available in the published literature, computational chemistry provides valuable insights into its geometric parameters. The following table summarizes optimized bond lengths and angles calculated using computational methods.

Bond	Calculated Bond Length (Å)	Bond Angle	Calculated Bond Angle (°)
C=C	~1.34	H-C-H (exocyclic)	~117
C-C (ring)	~1.53 - 1.54	C-C-C (ring)	~111 - 112
C-N	~1.47	C-N-C (ring)	~110
C-H (ring)	~1.10	H-C-C (ring)	~109 - 111
C-H (exocyclic)	~1.09		

Note: These values are approximations derived from computational models and may vary slightly from experimental values.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of **4-methylenepiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **4-methylenepiperidine** hydrochloride in DMSO-d₆ typically exhibits the following signals: a singlet for the two exocyclic methylene protons (H₈) around 4.87 ppm, multiplets for the piperidine ring protons adjacent to the nitrogen (H₂ and H₆) and adjacent to the double bond (H₃ and H₅) between 2.40 and 3.40 ppm, and a singlet for the N-H proton at approximately 11.35 ppm.[4]

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key expected chemical shifts include the sp² hybridized carbons of the double bond (one quaternary and one methylene), and the sp³ hybridized carbons of the piperidine ring.

Infrared (IR) Spectroscopy

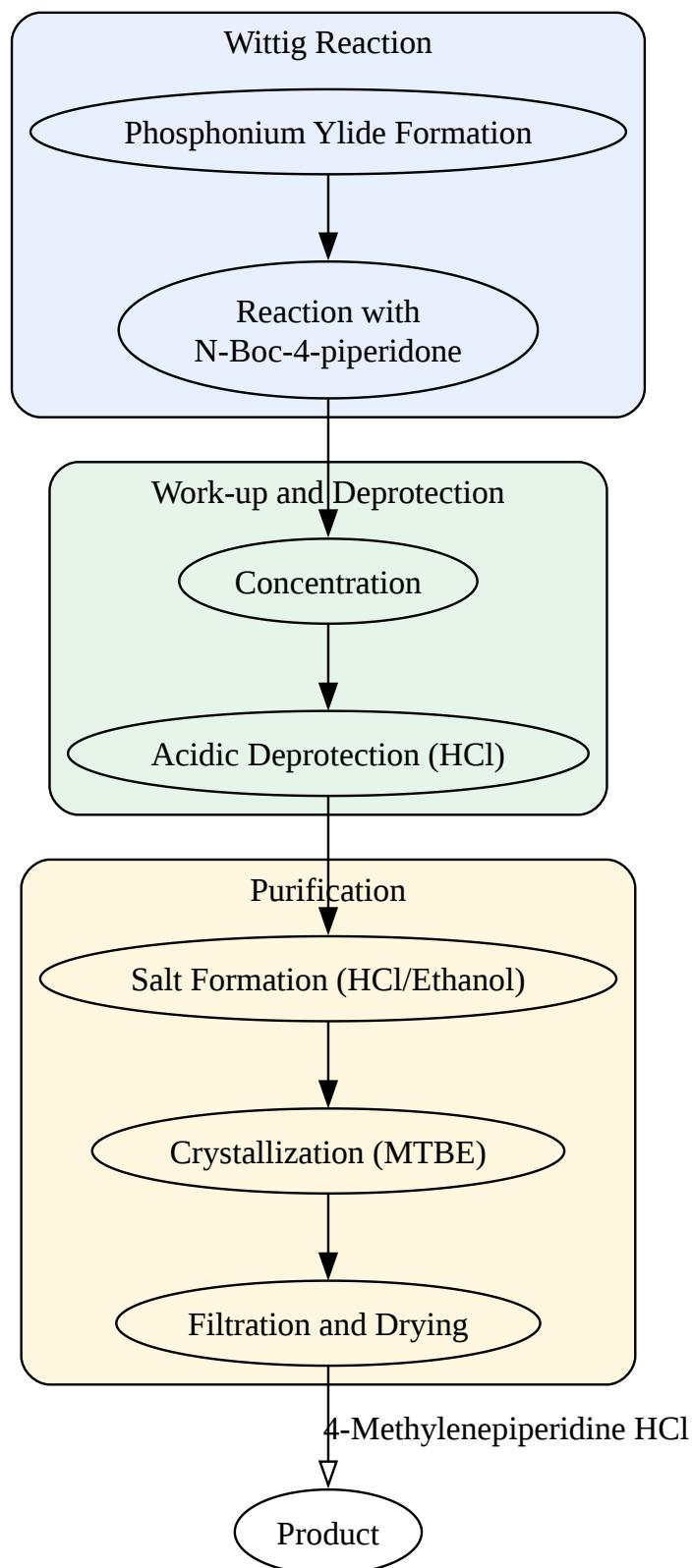
The IR spectrum of **4-methylenepiperidine** would be expected to show characteristic absorption bands for:

- C=C stretch: A peak around 1640-1680 cm⁻¹ corresponding to the exocyclic double bond.
- =C-H stretch: A peak above 3000 cm⁻¹ due to the C-H bonds of the methylene group.
- C-H stretch (sp³): Peaks just below 3000 cm⁻¹ for the C-H bonds of the piperidine ring.
- N-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ for the N-H bond of the secondary amine.
- C-N stretch: An absorption band in the 1000-1250 cm⁻¹ region.

Experimental Protocols

Synthesis of 4-Methylenepiperidine Hydrochloride

A common and robust method for the synthesis of **4-methylenepiperidine** hydrochloride involves a Wittig reaction on a protected piperidin-4-one, followed by deprotection.[1]


Materials:

- N-tert-butoxycarbonyl-4-piperidone
- Methyltriphenylphosphonium bromide

- Potassium tert-butoxide
- Toluene
- Concentrated Hydrochloric Acid
- Methyl t-butyl ether

Procedure:

- Wittig Reaction: To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous toluene at 10-20 °C, add potassium tert-butoxide portion-wise. Stir the resulting ylide solution for 1 hour.
- Add a solution of N-tert-butoxycarbonyl-4-piperidone in toluene dropwise to the ylide solution at 10-20 °C.
- Allow the reaction to proceed for 1 hour at the same temperature.
- Work-up and Deprotection: Heat the reaction mixture to 80 °C and concentrate under reduced pressure.
- Add concentrated hydrochloric acid to the residue.
- Remove the remaining toluene by concentration to yield **N-tert-butoxycarbonyl-4-methylenepiperidine**.
- Salt Formation: Add a solution of hydrogen chloride in ethanol to the crude product.
- Concentrate the mixture under reduced pressure and add methyl t-butyl ether to induce crystallization.
- Filter the solid, wash with methyl t-butyl ether, and dry under vacuum to obtain **4-methylenepiperidine** hydrochloride.[\[4\]](#)

[Click to download full resolution via product page](#)

NMR Spectroscopy Protocol

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 10-20 mg of **4-methylenepiperidine** hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 16 ppm
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 240 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration.

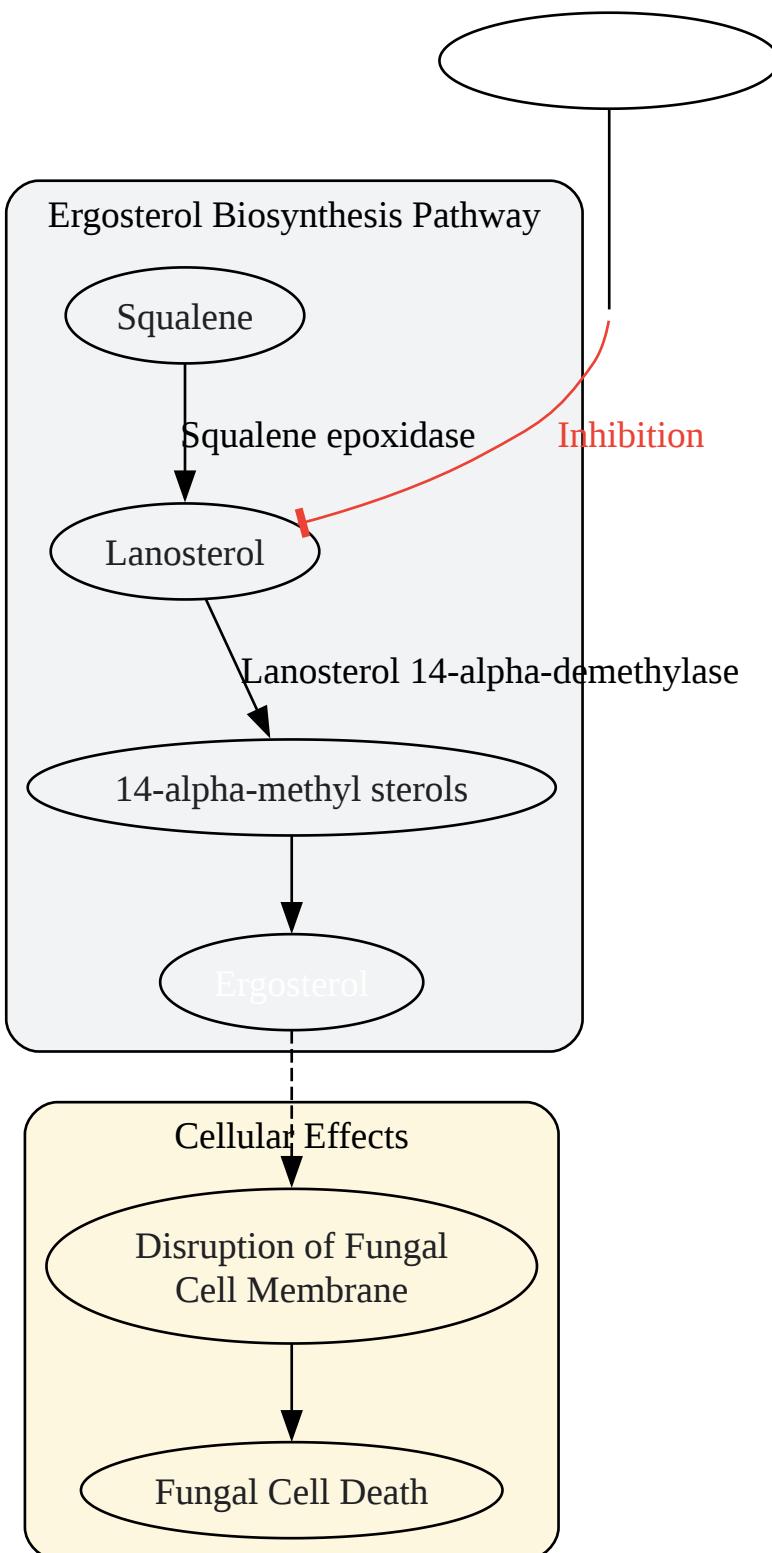
IR Spectroscopy Protocol

Instrumentation: FT-IR Spectrometer

Sample Preparation:

- Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

- Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.


Acquisition:

- Record a background spectrum of the empty sample holder or pure KBr pellet.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Role in Drug Development: Efinaconazole and Ergosterol Biosynthesis

4-Methylenepiperidine is a crucial intermediate in the synthesis of Efinaconazole, a triazole antifungal agent. The primary mechanism of action of Efinaconazole is the inhibition of ergosterol biosynthesis in fungi.[1][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Efinaconazole specifically inhibits the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6][7][8] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors within the fungal cell. The disruption of the cell membrane's integrity and function ultimately results in fungal cell death.[5][9]

[Click to download full resolution via product page](#)

Conclusion

4-Methylenepiperidine is a molecule of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. Its structural features, including the reactive exocyclic double bond and the piperidine ring, provide a scaffold for the development of new therapeutic agents. A comprehensive understanding of its bonding, geometry, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in drug discovery and development. The relationship between **4-methylenepiperidine** and the antifungal activity of Efinaconazole highlights the importance of such fundamental chemical knowledge in the creation of effective pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Efinaconazole? [synapse.patsnap.com]
- 7. What is Efinaconazole used for? [synapse.patsnap.com]
- 8. Introduction - Clinical Review Report: Efinaconazole (Jublia) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aac.asm.org [aac.asm.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Structure and Bonding of 4-Methylenepiperidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3104435#structure-and-bonding-of-4-methylenepiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com